snap

描述

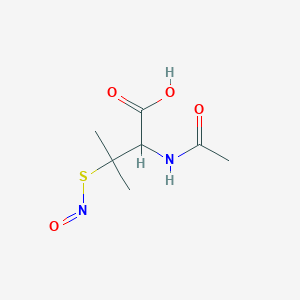

Synthesis Analysis

The synthesis of SNAP involves the nitrosation of N-acetyl-DL-penicillamine, a process that has been optimized to produce this compound efficiently. Various research has explored the synthesis of this compound and its analogues, investigating optimal conditions and methodologies to enhance stability and yield (Moynihan & Roberts, 1994).

Molecular Structure Analysis

This compound's molecular structure is characterized by the presence of an S-nitrosothiol group, which is critical for its ability to release nitric oxide. Studies have focused on understanding the stability and reactivity of this functional group in aqueous solutions and under various conditions to elucidate how this compound can be effectively used in different applications (Soulère et al., 2001).

Chemical Reactions and Properties

Research has shown that this compound can release NO through various mechanisms, including metal ion catalysis and exposure to light. This reactivity makes this compound a valuable tool for studies on NO's physiological and therapeutic roles. Studies have also explored the chemical stability of this compound and its analogues, revealing factors that influence their decomposition and NO release rates (Askew et al., 1995).

Physical Properties Analysis

The physical properties of this compound, such as solubility, stability, and NO release kinetics, have been studied extensively. These properties are crucial for its application in various fields, including material science and medicine. Research has been conducted to develop materials and systems that can control the release rate of NO from this compound for therapeutic applications (Frost & Meyerhoff, 2004).

Chemical Properties Analysis

The chemical properties of this compound, particularly its ability to act as a nitric oxide donor, have implications for its use in biomedical research and applications. Its chemical interactions, stability under different conditions, and the kinetics of NO release are essential areas of investigation. Studies have compared this compound to other NO donors, examining their effects on cellular processes and therapeutic potential (Persson et al., 2004).

科学研究应用

高容量一氧化氮存储和释放

SNAP 已被用于修饰超支化聚酰胺胺 (HPAMAM),形成一种受控的、高容量的一氧化氮 (NO) 供体化合物 (this compound-HPAMAM)。该化合物有可能通过混合到各种基础聚合物中来修饰聚合物,从而在较长一段时间内释放 NO . 一种能够在长时间内提供有益剂量 NO 的材料将能够极大地提高长期植入设备的生物相容性 .

抗菌界面应用

This compound 已被接枝到聚[二甲基硅氧烷-共-(3-氨基丙基)甲基硅氧烷] 上,以制备一种 NO 释放硅油 (this compound-Si),该硅油表现出主动抗菌作用 . This compound-Si 油被注入医疗级硅橡胶 (SR) 表面,增加了 SR 界面的疏水性 . This compound-Si-SR 样品在 24 小时内释放了大部分 NO 载荷,而没有 this compound 浸出 . 由于易于合成、合适的 NO 释放水平(没有浸出问题)、在聚合物表面上的简单注入以及抗菌作用,this compound-Si 油表现出其在制造抗菌医疗器械表面以减少感染挑战方面的潜在用途 .

亚硝酸盐生成测定中的阳性对照

作用机制

Target of Action

The primary target of SNAP is soluble guanylyl cyclase . This enzyme plays a crucial role in the nitric oxide (NO) signaling pathway, which is involved in various physiological processes such as vasodilation, neurotransmission, and immune response .

Mode of Action

This compound, being a nitrosothiol derivative, releases nitric oxide (NO) under physiological conditions . The released NO activates soluble guanylyl cyclase, leading to an increase in the production of cyclic guanosine monophosphate (cGMP). This increase in cGMP levels results in the relaxation of smooth muscle cells and vasodilation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the NO-cGMP signaling pathway . The release of NO from this compound activates soluble guanylyl cyclase, leading to the conversion of guanosine triphosphate (GTP) to cGMP. The increased cGMP levels then activate protein kinase G (PKG), which phosphorylates various target proteins leading to physiological responses such as smooth muscle relaxation and vasodilation .

Result of Action

The primary molecular effect of this compound’s action is the activation of soluble guanylyl cyclase and the subsequent increase in cGMP levels . On a cellular level, this leads to smooth muscle relaxation and vasodilation . Additionally, this compound has been shown to inhibit platelet aggregation , and it can induce cytotoxicity in certain cell types .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of NO release from this compound can be affected by oxygen levels, as NO release occurs under physiological conditions Additionally, the presence of other reactive molecules can influence this compound’s action, as they can react with and potentially neutralize NO

安全和危害

生化分析

Biochemical Properties

S-Nitroso-N-acetyl-D,L-penicillamine has been found to interact with various enzymes, proteins, and other biomolecules. It releases nitric oxide (NO) under physiological conditions, making it a useful tool for studying the pharmacological and physiological actions of NO . Because of its NO releasing properties, S-Nitroso-N-acetyl-D,L-penicillamine is a potent vasodilator in vitro and in vivo and is less prone to produce pharmacological tolerance .

Cellular Effects

S-Nitroso-N-acetyl-D,L-penicillamine has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been used to generate nitric oxide (NO) in cell cultures . It has also been found to inhibit the activity of endogenous transglutaminase (TG2) . Moreover, S-Nitroso-N-acetyl-D,L-penicillamine has been shown to induce apoptosis in certain cell types .

Molecular Mechanism

The molecular mechanism of action of S-Nitroso-N-acetyl-D,L-penicillamine involves its ability to release nitric oxide (NO). This NO release can suppress the expression of inducible nitric oxide synthase (iNOS) by inhibiting post-translational modification of IκB . This results in the down-regulation of iNOS gene expression and NO production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of S-Nitroso-N-acetyl-D,L-penicillamine have been observed to change over time. For instance, it has been shown to cause a gradual decrease in blood glucose concentration over time in rat models .

Dosage Effects in Animal Models

The effects of S-Nitroso-N-acetyl-D,L-penicillamine have been found to vary with different dosages in animal models. For example, it has been shown to cause a dose-dependent relaxation in rat aortic rings .

Metabolic Pathways

S-Nitroso-N-acetyl-D,L-penicillamine is involved in various metabolic pathways. It is known to interact with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

属性

IUPAC Name |

2-acetamido-3-methyl-3-nitrososulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O4S/c1-4(10)8-5(6(11)12)7(2,3)14-9-13/h5H,1-3H3,(H,8,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIIQCSMRQKCOCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C(=O)O)C(C)(C)SN=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70987112 | |

| Record name | N-(1-Hydroxyethylidene)-3-(nitrososulfanyl)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70987112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67776-06-1 | |

| Record name | S-Nitroso-N-acetyl-DL-penicillamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67776-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Nitroso-N-acetylpenicillamine, (+/-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067776061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Hydroxyethylidene)-3-(nitrososulfanyl)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70987112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-Nitroso-N-acetyl-DL-penicillamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-NITROSO-N-ACETYLPENICILLAMINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4AX527AX8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

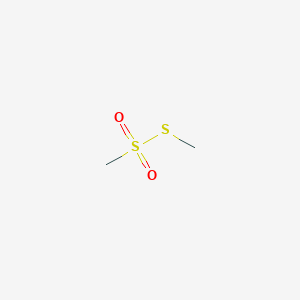

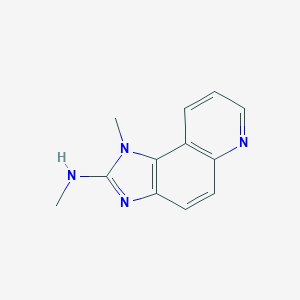

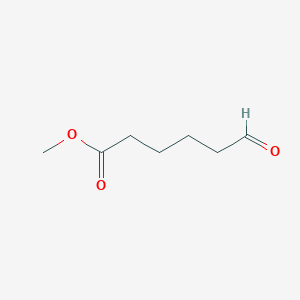

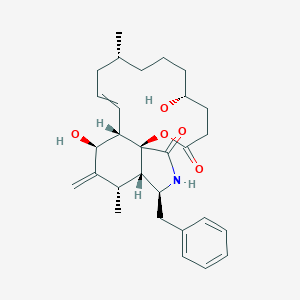

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: S-Nitroso-N-acetyl-DL-penicillamine (SNAP) is a nitric oxide (NO) donor. It exerts its effects by releasing NO, which then interacts with various cellular targets. One of the most studied targets is soluble guanylate cyclase (sGC). NO binds to the heme group of sGC, activating the enzyme and leading to increased production of cyclic guanosine monophosphate (cGMP) []. cGMP then activates downstream effectors, such as protein kinase G (PKG), ultimately leading to diverse physiological effects, including vasodilation, neurotransmission modulation, and regulation of cell proliferation and apoptosis [, , ].

A:

A: The stability of this compound is influenced by various factors, including light, temperature, and pH. Research has shown that this compound can degrade upon exposure to light, releasing NO []. Therefore, it is generally recommended to store and handle this compound in dark conditions. This compound is often formulated in solutions for research purposes, and its stability in these formulations can vary.

ANone: this compound itself is not a catalyst. It acts as a reagent by releasing NO, which can then participate in various reactions. This compound is widely used in research as a tool to investigate the biological roles of NO and to explore potential therapeutic applications of NO-based therapies.

ANone: Yes, computational chemistry techniques have been used to study the properties and behavior of this compound. These studies can provide insights into the molecular interactions of this compound, such as its binding to target proteins, and can aid in the design of novel NO donors with improved properties.

A: The structure of this compound can influence its NO-releasing properties. Modifications to the molecule, such as changes to the S-nitrosothiol moiety or the penicillamine backbone, can affect the rate and extent of NO release, as well as its stability and biological activity [].

A: this compound's stability is a key consideration for its use. Strategies to enhance this compound stability and delivery include encapsulation in polymeric matrices [] and other controlled-release formulations.

ANone: Researchers and institutions handling this compound should adhere to relevant SHE regulations and guidelines for chemical safety. This includes proper handling, storage, and disposal practices to minimize risks to human health and the environment.

ANone: While this compound's PK/PD profile is not extensively studied in humans, animal studies can provide insights. Factors such as route of administration, dosage, and species can influence this compound's absorption, distribution, metabolism, and excretion (ADME).

A: this compound has demonstrated efficacy in various experimental models. In vitro studies have shown its ability to relax vascular smooth muscle [, , ], modulate neurotransmission [, , ], and influence cell survival and apoptosis [, , , , , ]. In vivo studies in animal models have further demonstrated its potential in conditions such as hypertension and ischemia-reperfusion injury [, , ].

A: Resistance to this compound, specifically to its NO-mediated effects, is a complex issue. Factors that can influence cellular responses to NO include the expression and activity of NO synthases (NOS), the availability of the NOS substrate L-arginine, and the presence of reactive oxygen species (ROS), which can scavenge NO [, , , , , ].

A: The safety profile of this compound should be carefully considered. While NO plays important physiological roles, excessive or dysregulated NO production can contribute to cellular damage and disease [, , , ]. Research on this compound's toxicology, adverse effects, and potential long-term effects is essential to guide its safe and effective use.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![((3aR,4R,6R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl 4-methylbenzenesulfonate](/img/structure/B13709.png)

![3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline](/img/structure/B13717.png)

![N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13747.png)